![molecular formula C14H12F2O B12310067 2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is an organic compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished through a halogen exchange reaction. For example, a difluoroethane derivative can be reacted with the biphenyl intermediate under appropriate conditions to yield the desired product.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Introduction of various functional groups onto the biphenyl rings.
科学研究应用
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the fluorine atoms may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to biphenyl, used in industrial applications but now restricted due to environmental concerns.
Fluorobiphenyls: Biphenyl derivatives with fluorine atoms, similar in structure to 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol.
Uniqueness
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-14(16,10-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,17H,10H2 |
InChI 键 |
FOSZXTQIMQFXBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)
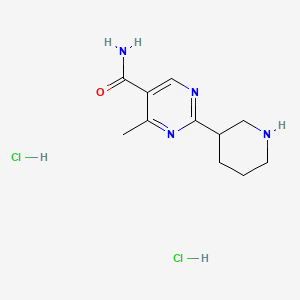

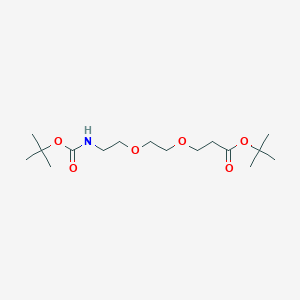
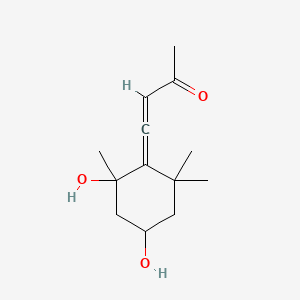
![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)
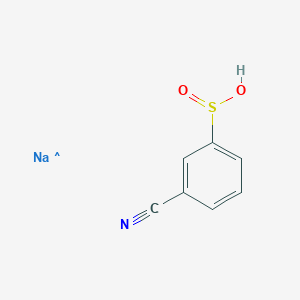
![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
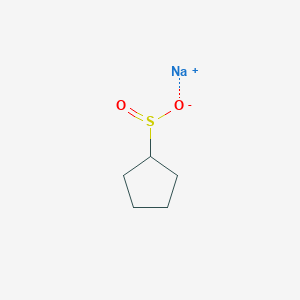
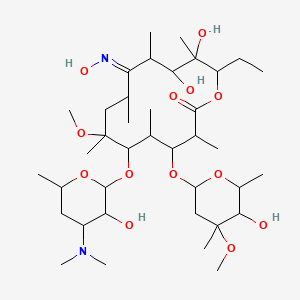
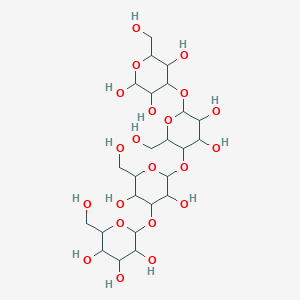
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
